molecular formula C9H7NO B2713456 3-Formyl-2-methylbenzonitrile CAS No. 27613-34-9

3-Formyl-2-methylbenzonitrile

Cat. No. B2713456
CAS RN: 27613-34-9
M. Wt: 145.161
InChI Key: XHNQNEOHJOFRCZ-UHFFFAOYSA-N
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Description

3-Formyl-2-methylbenzonitrile is a chemical compound with the CAS number 27613-34-9 . It is used for research purposes and is not intended for human use .


Molecular Structure Analysis

The molecular structure of 3-Formyl-2-methylbenzonitrile can be analyzed using tools like MolView . The molecular formula is C9H7NO and the molecular weight is 145.16 g/mol .

Scientific Research Applications

Synthesis and Characterization of Novel Compounds

  • 3-Formyl-2-methylbenzonitrile and related compounds have been utilized in the synthesis of various novel organic structures. A study demonstrated the synthesis of benzo[c]phenanthridines through a base-mediated cascade dual-annulation and formylation, highlighting the relevance of these molecules in pharmaceuticals (Verma, Kumar & Verma, 2023).

Analytical and Spectroscopic Studies

  • Spectroscopic investigations have been conducted on derivatives of methylbenzonitriles, including 4-Bromo-3-methylbenzonitrile. These studies focused on understanding the electronic structure and vibrational properties of these compounds (Shajikumar & Raman, 2018).

Thermochemical Properties

  • The thermochemical properties of methylbenzonitriles, including 3-Formyl-2-methylbenzonitrile, have been extensively studied. Research has focused on determining their gas-phase enthalpies of formation and vaporization enthalpies, contributing to a deeper understanding of their thermochemical behavior (Zaitseva et al., 2015).

Development of Novel Synthesis Methods

  • Innovative synthesis methods using 3-Formyl-2-methylbenzonitrile and similar compounds have been explored. For example, a study described the synthesis of 3-fluoro-4-methylbenzonitrile, showcasing a method with practical importance in the development of new pesticides (Min, 2006).

Molecular Interaction and Reactivity Studies

  • Investigations into the reactivity and molecular interactions of compounds like 3-Formyl-2-methylbenzonitrile have led to insights into their chemical behavior. For instance, studies on the alkaline hydrolysis of 2-formylbenzonitriles have helped elucidate the mechanisms of these reactions (Bowden, Hiscocks & Reddy, 1997).

Corrosion Inhibition Studies

  • Research has also been conducted on the potential use of aminobenzonitrile derivatives, closely related to 3-Formyl-2-methylbenzonitrile, as corrosion inhibitors. These studies have explored their effectiveness in protecting metals from corrosion, providing valuable information for industrial applications (Verma, Quraishi & Singh, 2015).

properties

IUPAC Name

3-formyl-2-methylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO/c1-7-8(5-10)3-2-4-9(7)6-11/h2-4,6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHNQNEOHJOFRCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C#N)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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